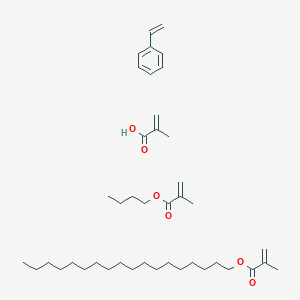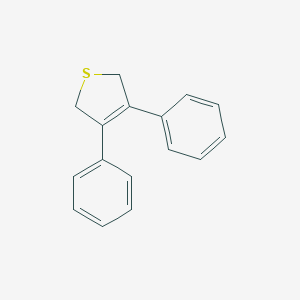
3-(Phenylsulfonyl)pyrrolidine
Descripción general
Descripción
3-(Phenylsulfonyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the pyrrolidine nitrogen.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.
Comparación Con Compuestos Similares
3-(Phenylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine.
3-(Phenylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
3-(Phenylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of pyrrolidine.
Uniqueness: 3-(Phenylsulfonyl)pyrrolidine is unique due to its specific ring structure, which imparts distinct physicochemical properties and biological activities. The presence of the pyrrolidine ring enhances the compound’s three-dimensional conformation, making it a valuable scaffold in drug design and synthesis.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKEGUGTRSIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906616 | |
| Record name | 3-(Benzenesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101769-04-4 | |
| Record name | 3-(Benzenesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic route is described in the research for creating 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines?
A: The research focuses on a specific synthetic pathway to obtain 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines. This method utilizes a 5-endo-trig cyclization reaction. [, ] This specific type of cyclization reaction is highlighted as a key step in the synthesis process. Further details regarding the reaction conditions and specific reagents used can be found within the cited research papers. [, ]
Q2: Why is the synthesis of 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines of interest to researchers?
A: While the provided abstracts don't delve into specific applications, the synthesis of substituted pyrrolidines, in general, is a significant area of research in organic chemistry. Pyrrolidines are heterocyclic compounds that are found as a core structural motif in various natural products and pharmaceuticals. The presence of the phenylsulfonyl group at the 3-position and the possibility for further substitutions at the 2 and 5 positions likely influence the chemical properties and potential biological activity of these molecules. Therefore, developing efficient and versatile synthetic routes, such as the 5-endo-trig cyclization described in the research, is crucial for exploring the potential applications of these compounds in drug discovery and materials science. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)


